Sodium N-oleoyltaurate
CAS No.: 60840-87-1
Cat. No.: VC18434382
Molecular Formula: C20H38NNaO4S
Molecular Weight: 411.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60840-87-1 |
|---|---|
| Molecular Formula | C20H38NNaO4S |
| Molecular Weight | 411.6 g/mol |
| IUPAC Name | sodium;2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonate |
| Standard InChI | InChI=1S/C20H39NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25;/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25);/q;+1/p-1/b10-9-; |
| Standard InChI Key | SIFNSAPDAWMCFK-KVVVOXFISA-M |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Sodium N-oleoyltaurate is synthesized through the condensation of oleic acid (a monounsaturated fatty acid) with N-methyltaurine, followed by neutralization with sodium hydroxide . The resulting structure comprises:
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Hydrophobic tail: Oleoyl group (-)
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Hydrophilic head: Sodium salt of N-methyltaurine ()
This amphiphilic configuration enables micelle formation at critical concentrations of 0.1–0.5 mM, as demonstrated in interfacial tension studies .
Physicochemical Properties
Key physical parameters derived from safety data sheets and product specifications include:
The compound demonstrates thermal stability up to 180°C, beyond which decomposition yields carbon oxides, sulfur oxides, and nitrogen oxides . Its solubility profile shows complete miscibility with polar solvents but limited compatibility with nonpolar hydrocarbons .
Synthesis and Industrial Production
Manufacturing Process
Industrial synthesis typically follows a two-stage protocol:
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Condensation Reaction: Oleic acid chloride reacts with N-methyltaurine in alkaline aqueous medium at 40–60°C for 4–6 hours .
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Neutralization: The intermediate product is treated with sodium hydroxide to pH 7.0–9.0, followed by spray drying to obtain the final powder .
Process optimization studies indicate 91–97% conversion efficiencies when using stoichiometric reagent ratios and temperature-controlled reaction vessels . A typical industrial batch yields 64% active ingredient, with residual components including free fatty acids (29.5%) and sodium N-methyltaurate (2.5%) .
Quality Control Parameters
Manufacturers employ stringent specifications to ensure batch consistency:
| Parameter | Acceptance Criteria | Analytical Method |
|---|---|---|
| Active Content | ≥60% | Titrimetric analysis |
| Free Fatty Acids | ≤30% | GC-FID |
| Heavy Metals (Pb) | ≤10 ppm | ICP-MS |
| Microbial Contamination | ≤100 CFU/g | USP <61> |
These controls address regulatory requirements for cosmetic and pharmaceutical-grade materials .
Functional Applications
Personal Care Formulations
As a primary surfactant in cleansing products, sodium N-oleoyltaurate demonstrates superior performance characteristics:
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Foam Stability: Generates stable microfoam with bubble sizes <50 μm at 0.5% concentration
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Skin Compatibility: pH-balanced formulation (7.0–7.5) minimizes stratum corneum disruption
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Synergistic Effects: Enhances preservative efficacy when combined with phenoxyethanol (1:3 ratio)
Commercial shampoos containing 2–5% sodium N-oleoyltaurate show 30% reduction in protein loss compared to SLS-based formulations .
Industrial Applications
The surfactant's unique properties enable niche industrial uses:
| Industry | Application | Concentration Range | Benefit |
|---|---|---|---|
| Textile Processing | Fiber lubricant | 0.1–0.5% | Reduces friction coefficient by 40% |
| Metalworking Fluids | Emulsifier | 1–3% | Stabilizes oil-in-water emulsions |
| Enhanced Oil Recovery | Wettability modifier | 0.01–0.1% | Increases crude oil recovery by 15% |
Field trials in oil extraction demonstrate 12–18% improvement in wellbore cleanup efficiency when using 0.05% sodium N-oleoyltaurate solutions .
Toxicological Profile
Acute Toxicity Data
Comprehensive safety assessments reveal species-specific responses:
Notably, a 28-day oral toxicity study in rats established a NOAEL of 1,000 mg/kg/day with no histopathological changes .
Environmental Impact
Ecotoxicity data necessitate careful wastewater management:
| Organism | Endpoint | EC₅₀/LC₅₀ | Test Duration |
|---|---|---|---|
| Daphnia magna | Immobilization | 8.2 mg/L | 48 h |
| Selenastrum capricornutum | Growth inhibition | 12.5 mg/L | 72 h |
| Rainbow trout | Acute mortality | 5.8 mg/L | 96 h |
Despite these acute effects, the compound's ready biodegradability (85% degradation in 28 days via OECD 301B) mitigates long-term environmental persistence .
| Region | Regulation | Status | Conditions |
|---|---|---|---|
| EU | EC 1223/2009 | Approved | ≤5% in rinse-off products |
| USA | FDA 21 CFR 700.35 | GRAS | GMP compliance required |
| Japan | PAL Ordinance | Listed | Restricted in leave-on creams |
These approvals are contingent upon adherence to impurity limits for nickel (<1 ppm) and 1,4-dioxane (<10 ppm) .
Emerging Research Directions
Recent studies highlight novel applications:
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Drug Delivery: Micellar encapsulation of paclitaxel shows 3-fold increase in aqueous solubility
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Nanotechnology: Facilitates synthesis of gold nanoparticles with 5 nm narrow size distribution
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Bioremediation: Enhances hydrocarbon degradation rates in contaminated soils by 40%
Ongoing clinical trials investigate its potential as a permeation enhancer for transdermal drug delivery systems .
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